Product packaging for 4-Pyrimidinol, 6-amino-2,5-dimethyl-(Cat. No.:CAS No. 14278-61-6)

4-Pyrimidinol, 6-amino-2,5-dimethyl-

Cat. No.: B082239
CAS No.: 14278-61-6
M. Wt: 139.16 g/mol
InChI Key: FTWYAOBHRPLHQG-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry Research

The pyrimidine heterocycle is a fundamental motif in the landscape of organic and medicinal chemistry. As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidine plays an indispensable role in the structure and function of nucleic acids, DNA and RNA. This biological ubiquity has inspired chemists to explore a vast chemical space of synthetic pyrimidine derivatives. These efforts have led to the discovery of numerous compounds with a broad spectrum of pharmacological activities.

The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets. Consequently, the synthesis and functionalization of pyrimidine-based molecules remain a vibrant and highly fruitful area of contemporary research.

Overview of Substituted Pyrimidinol Structures and Their Foundational Research Relevance

Within the broader family of pyrimidines, substituted pyrimidinols are of particular interest due to their unique chemical characteristics. The presence of a hydroxyl group introduces the potential for tautomerism, allowing the molecule to exist in equilibrium between its enol (pyrimidinol) and keto (pyrimidinone) forms. This tautomeric behavior can significantly influence the compound's reactivity, aromaticity, and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B082239 4-Pyrimidinol, 6-amino-2,5-dimethyl- CAS No. 14278-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWYAOBHRPLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162177
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14278-61-6
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical and Spectroscopic Profile of 4 Pyrimidinol, 6 Amino 2,5 Dimethyl

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial for its handling, formulation, and biological activity. For 4-Pyrimidinol, 6-amino-2,5-dimethyl-, we can predict certain properties based on its structure.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₆H₉N₃OBased on structural formula
Molecular Weight 139.16 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureCommon for similar small organic molecules
Solubility Expected to have some solubility in polar organic solvents and aqueous solutions, influenced by pH.Presence of polar amino and hydroxyl groups
pKa The amino group is expected to be basic, while the hydroxyl group will be acidic. The pyrimidine (B1678525) nitrogens also have basic character.General behavior of amino and hydroxyl groups on a heterocyclic ring.
Tautomerism Exists in tautomeric equilibrium with its corresponding pyrimidinone forms (6-amino-2,5-dimethyl-4(1H)-pyrimidinone and 6-amino-2,5-dimethyl-4(3H)-pyrimidinone).A well-known characteristic of hydroxypyrimidines.

This table contains predicted data based on the general properties of similar chemical structures and is for illustrative purposes.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR: Signals corresponding to the protons of the two methyl groups, the amino group, and the C-H proton on the pyrimidine ring (if present) would be expected. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR: Resonances for the carbon atoms of the two methyl groups and the four distinct carbon atoms of the pyrimidine ring would be observed. The chemical shift of the carbon bearing the hydroxyl group would be particularly informative.

Infrared (IR) Spectroscopy :

Characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretches of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region), and C-H stretching of the methyl groups would be prominent. The presence of a strong C=O stretch (around 1650-1700 cm⁻¹) would indicate a significant contribution from the pyrimidinone tautomer.

Mass Spectrometry (MS) :

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the parent ion, providing further structural information.

Synthesis and Chemical Reactivity of 4 Pyrimidinol, 6 Amino 2,5 Dimethyl

General Synthetic Approaches to Substituted Aminopyrimidinols

A common and versatile method for the synthesis of the pyrimidine (B1678525) ring is the Principal Synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as guanidine or urea.

For the synthesis of a compound like 4-Pyrimidinol, 6-amino-2,5-dimethyl-, a plausible approach would involve the condensation of a substituted β-ketoester or a related 1,3-dielectrophile with guanidine. The specific substitution pattern of the starting materials would be crucial to obtain the desired 2,5-dimethyl and 6-amino substitution on the pyrimidine ring.

Plausible Synthetic Route for 4-Pyrimidinol, 6-amino-2,5-dimethyl-

A hypothetical synthetic route could start from a suitably substituted β-ketoester, such as ethyl 2-methyl-3-oxobutanoate. The reaction of this β-ketoester with guanidine in the presence of a base would be expected to yield the target pyrimidinol.

Reaction Scheme:

This is a generalized and plausible synthetic scheme. The actual reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized experimentally.

Tautomerism and Reactivity

As previously mentioned, 4-Pyrimidinol, 6-amino-2,5-dimethyl- is expected to exhibit keto-enol tautomerism. The equilibrium between the pyrimidinol and pyrimidinone forms is influenced by factors such as the solvent, pH, and temperature.

4-Pyrimidinol (Enol form): Possesses aromatic character and the hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification.

6-Amino-2,5-dimethyl-4(3H)-pyrimidinone (Keto form): This form contains an amide-like functionality and may exhibit different reactivity, including N-alkylation.

The presence of both the amino and hydroxyl/keto groups provides multiple sites for further chemical modification, making it a valuable scaffold for the synthesis of more complex molecules.

Structure Activity Relationship Sar Studies of Substituted Pyrimidinol Derivatives

Conformational Analysis and Steric Hindrance Effects of Substituents on Molecular Interactions

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its interaction with other molecules. Substituents on the pyrimidinol ring can significantly influence the preferred conformation and introduce steric hindrance, which is the repulsion between electron clouds of bulky groups that are in close proximity.

Table 1: Impact of Substituent Size on Conformational Flexibility and Potential for Steric Hindrance

Substituent at R-position Van der Waals Radius (Å) Relative Conformational Freedom Potential for Steric Hindrance
-H 1.20 High Low
-CH₃ 2.00 Moderate Moderate
-CH₂CH₃ 2.50 Moderate-Low High

Note: This table provides a conceptual illustration of how substituent size can affect molecular properties.

Impact of Methyl Substitution on Molecular Binding Affinity and Selectivity

Methyl groups, such as those present at the C2 and C5 positions of 6-amino-2,5-dimethyl-4-pyrimidinol, can have a profound impact on molecular binding affinity and selectivity. These effects are multifaceted, involving steric, hydrophobic, and electronic contributions.

Studies on aminodimethylpyrimidinol derivatives have revealed that the presence of dimethyl groups on the pyrimidine (B1678525) ring can prohibit a proper conformation for covalent bonding to certain biological targets. nih.gov This steric hindrance can be a key factor in achieving selectivity for a specific target over others. For example, in a series of FGFR4 inhibitors, the dimethyl groups on the pyrimidine ring were found to cause a steric clash with the hinge region of related kinases (FGFR1-3), thus enhancing selectivity for FGFR4. nih.govresearchgate.net

Conversely, the removal of methyl groups can sometimes restore or enhance activity, indicating that the steric bulk of these groups can be detrimental to binding in certain contexts. nih.gov The hydrophobic nature of methyl groups can also contribute positively to binding affinity by engaging in favorable hydrophobic interactions with nonpolar pockets of a binding site.

Table 2: Effect of Methyl Group Positioning on Binding Affinity

Compound Position of Methyl Group(s) Observed Binding Affinity (Conceptual) Rationale
6-amino-4-pyrimidinol None Baseline No additional hydrophobic interactions or steric hindrance.
6-amino-2-methyl-4-pyrimidinol C2 Increased Potential for hydrophobic interaction in a specific pocket.
6-amino-5-methyl-4-pyrimidinol C5 Increased Potential for hydrophobic interaction and favorable electronic effects.

Note: This table is a conceptual representation based on general principles of SAR.

Influence of Halogen Substituents on Intermolecular Binding Interactions

The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the pyrimidinol scaffold can significantly modulate intermolecular binding interactions through various mechanisms, including electrostatic, steric, and hydrophobic effects. researchgate.net Halogen atoms are frequently incorporated into drug molecules to improve their pharmacological properties. nih.gov

Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, can play a crucial role in stabilizing molecular complexes. nih.govmdpi.com The strength of these interactions generally increases with the size of the halogen atom (Cl < Br < I), which corresponds to an increase in the size of the σ-hole. nih.govmdpi.com Furthermore, halogen-π interactions, where the halogen atom interacts with an aromatic ring, can also contribute to binding affinity and even prolong the residence time of a drug on its target. nih.gov

The hydrophobic character of halogens also increases with their atomic number, which can enhance binding to hydrophobic pockets. researchgate.net However, the increasing size of the halogen can also lead to steric hindrance. researchgate.net

Table 3: Physicochemical Properties of Halogen Substituents and Their Potential Impact on Binding

Halogen Electronegativity Atomic Radius (Å) Hydrophobic Parameter (π) Potential Interaction
F 3.98 0.64 0.14 Weak halogen bonds, hydrogen bonds
Cl 3.16 0.99 0.71 Halogen bonds, hydrophobic interactions researchgate.net
Br 2.96 1.14 0.86 Stronger halogen bonds, hydrophobic interactions nih.govmdpi.com

Data sourced from multiple scientific resources. researchgate.net

Role of Specific Functional Groups in Modulating Chemical Reactivity and Interactions

The functional groups of a molecule are the primary sites of its chemical reactivity and are responsible for its characteristic chemical reactions. pressbooks.publibretexts.org In 4-Pyrimidinol, 6-amino-2,5-dimethyl-, the amino (-NH₂) and hydroxyl (-OH) groups are key players in its molecular interactions.

The amino group is basic and can act as a hydrogen bond donor. solubilityofthings.com The hydroxyl group is amphoteric, meaning it can act as both a hydrogen bond donor and acceptor, and it imparts polarity to the molecule. pressbooks.pub These groups are crucial for forming hydrogen bonds with biological targets, which are vital for molecular recognition and binding affinity. reachemchemicals.com

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a formulation derived from it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrimidine derivatives like 2-amino-4,6-dimethyl pyrimidine (ADMP), DFT calculations using the B3LYP functional with basis sets such as 6-31+G and 6-311++G have shown excellent agreement with experimental data for geometrical parameters. nih.gov This process provides precise bond lengths and angles, which are crucial for understanding the molecule's structure.

Vibrational Analysis: Once the geometry is optimized, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be directly compared to experimental data from FT-IR and FT-Raman spectroscopy. For related pyrimidine compounds, DFT calculations have been used to make complete vibrational assignments, helping to interpret the experimental spectra. nih.govnih.gov For example, in the study of ADMP, the observed and calculated vibrational spectra were found to be in good agreement. nih.gov

Below is an illustrative table of optimized geometrical parameters for a similar compound, 2-amino-4,6-dimethyl pyrimidine (ADMP), calculated using the B3LYP method.

ParameterBondCalculated Bond Length (Å) (B3LYP/6-311++G)
Bond LengthN1-C21.345
C2-N31.342
N3-C41.336
C4-C51.413
C5-C61.385
C6-N11.341
C2-N71.363
Data derived from studies on 2-amino-4,6-dimethyl pyrimidine. nih.gov

While DFT is highly effective, post-Hartree-Fock methods are employed for more refined calculations of electron correlation—the interaction between individual electrons. Møller-Plesset perturbation theory (MP) is one such method that improves upon the Hartree-Fock approximation by treating electron correlation as a perturbation. researchgate.net

The second-order Møller-Plesset (MP2) method is the most common variant, recovering a significant portion of the correlation energy at a manageable computational cost. researchgate.net These calculations are particularly useful for refining electronic energies and studying intermolecular interactions, such as hydrogen bonding in dimers of pyrimidine derivatives. For molecules like 2-aminopyrimidine, MP2 calculations have been used to perform full geometry optimizations and calculate interaction energies in dimers, providing a higher level of theory for understanding their electronic structure. researchgate.net

Electronic Structure and Spectroscopic Property Simulations

Understanding the electronic structure is key to predicting a molecule's reactivity and how it interacts with light. Computational methods can simulate various spectroscopic properties, providing a direct link between the molecular structure and experimental observations.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com This analysis also reveals the potential for intramolecular charge transfer (ICT), where electronic charge moves from one part of the molecule to another upon excitation. In studies of pyrimidine derivatives, the calculation of HOMO and LUMO energies shows that charge transfer can occur within the molecule, which is crucial for its electronic properties. nih.govmaterialsciencejournal.org

An illustrative table of HOMO-LUMO energies for a related pyran-pyrimidine derivative is shown below.

ParameterGas Phase (eV)DMSO Solvent (eV)
E_HOMO-6.04-6.11
E_LUMO-2.48-2.57
Energy Gap (ΔE)3.563.54
Data derived from studies on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com It is a powerful tool for simulating electronic absorption spectra, such as UV-Vis spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) of a compound. materialsciencejournal.orgmdpi.com These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions involved. For many organic molecules, TD-DFT calculations have shown satisfactory agreement between theoretical and experimental absorption data. mdpi.com

As mentioned in the DFT section, quantum chemical calculations can predict the vibrational frequencies of a molecule. The results of these calculations can be used to generate theoretical Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. nih.gov These simulated spectra are powerful aids in the assignment of vibrational bands observed in experimental spectra. nih.gov For compounds like 2-amino-4,6-dimethyl pyrimidine and 4-amino pyrazolo[3,4-d]pyrimidine, theoretical FTIR and FT-Raman spectra have been constructed and compared with experimental results, leading to a detailed understanding of the vibrational modes. nih.govnih.gov

The following table shows a comparison of calculated and experimental vibrational frequencies for a similar compound, 2-amino-4,6-dimethyl pyrimidine (ADMP).

AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch348534803491
N-H Symmetric Stretch332033153325
C-H Stretch307030653072
C=N Stretch163516301640
NH₂ Scissoring158015751582
Data derived from studies on 2-amino-4,6-dimethyl pyrimidine. nih.gov

Theoretical and Computational Chemistry of Pyrimidinol Systems: A Focus on 4-Pyrimidinol, 6-amino-2,5-dimethyl-

The study of pyrimidinol systems through theoretical and computational chemistry offers profound insights into their electronic structure, reactivity, and potential applications. This article delves into various computational methodologies as they apply to pyrimidinol systems, with a specific focus on the structural framework of 4-Pyrimidinol, 6-amino-2,5-dimethyl-. While specific experimental and computational data for this exact molecule is limited in publicly accessible literature, the principles and techniques described herein are standard approaches for its characterization.

Mechanistic Investigations of Molecular Interactions Focus on Chemical Mechanisms

Enzyme Inhibition Mechanisms of Pyrimidinol Derivatives

Kinase Inhibition Profiles and Selectivity Mechanisms

Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase:

Derivatives of aminodimethylpyrimidinol have been identified as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in the progression of certain cancers, such as hepatocellular carcinoma. nih.govaacrjournals.orgnih.gov One notable derivative, designated as compound 6O, demonstrates exceptional selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3). nih.govaacrjournals.orgnih.gov This selectivity is critical for minimizing off-target effects.

The mechanism of this high selectivity has been elucidated through intensive molecular docking studies. nih.govaacrjournals.orgnih.gov The presence of dimethyl groups on the pyrimidine (B1678525) ring of compound 6O creates steric hindrance that prevents the molecule from adopting a conformation suitable for covalent bonding with the hinge regions of FGFR1, FGFR2, and FGFR3. nih.gov In contrast, the ATP-binding site of FGFR4 can accommodate this structure. Specifically, many selective FGFR4 inhibitors achieve their potency by forming a covalent bond with the Cys552 residue located in the hinge domain of FGFR4's ATP-binding site. nih.gov The dimethyl groups on the pyrimidinol derivative sterically clash with the hinge of FGFR1-3, interfering with a proper binding pose, which explains the compound's highly selective inhibition of FGFR4. nih.gov

Compound 6O exhibited an IC50 value of 75.3 nM against FGFR4 and showed a remarkable 398- to 664-fold selectivity over FGFR1-3. nih.gov This represents at least an 8-fold greater selectivity for FGFR4 compared to the well-known inhibitor, BLU9931. nih.govaacrjournals.orgnih.gov

Interactive Table: Kinase Inhibition Profile of Compound 6O

Kinase TargetIC50 (nM)Selectivity vs. FGFR4
FGFR475.3-
FGFR1>50,000>664-fold
FGFR235,482~471-fold
FGFR3>30,000>398-fold

Syk Kinase:

The pyrimidine scaffold is also a key feature in the design of inhibitors for Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in the signal transduction pathways of various immune cells. nih.govresearchgate.netacs.org Pyrazolylpyrimidine-based compounds have been developed as potent and selective Syk inhibitors. nih.govresearchgate.net The mechanism of action for these inhibitors involves binding to the ATP-binding site of the Syk kinase, which prevents the phosphorylation and subsequent activation of the enzyme. acs.org This inhibition disrupts downstream signaling cascades, such as the B-cell receptor (BCR) pathway, thereby dampening an overactive immune response. acs.org

Inhibition of Specific Enzymes Involved in Metabolic Pathways

The pyrimidine structure is fundamental to nucleotide synthesis, making pyrimidinol derivatives logical candidates for inhibiting enzymes within these metabolic pathways. The de novo pyrimidine biosynthesis pathway is crucial for producing the building blocks of DNA and RNA. nih.govnih.gov

A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate. nih.gov Inhibition of DHODH leads to a rapid depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. nih.gov Small molecule inhibitors targeting DHODH are effective in preclinical models of malignancy. nih.gov Pyrimidine analogs can act as inhibitors of such enzymes, disrupting nucleotide metabolism and thereby exerting anti-proliferative effects.

Receptor Binding and Modulation Studies at the Molecular Level

The aminopyrimidine scaffold is a versatile pharmacophore utilized in the design of ligands for various receptors. The nitrogen atoms within the pyrimidine ring are adept at forming key hydrogen bonds with amino acid residues in the binding pockets of protein targets.

Interaction with Nucleic Acids (DNA/RNA) and Associated Molecular Processes

As pyrimidines are fundamental components of nucleic acids, their derivatives have been investigated for their ability to directly interact with DNA and RNA. nih.gov Certain hybrid pyrimidine derivatives have demonstrated the ability to bind to DNA, representing a potential mechanism for therapeutic intervention.

Molecular docking studies and absorption spectra analyses of 4,6-dihydrazone pyrimidine derivatives have revealed a specific mode of interaction with DNA. These compounds likely interact with DNA through a combination of groove binding and partial intercalation. The pyrimidine groups of the molecules can insert themselves between the base pairs of the DNA double helix, while other parts of the molecule extend into the minor or major grooves. This interaction can disrupt DNA replication and transcription processes. The binding constants (Kb) for some of these derivatives with DNA have been calculated to be in the range of 4.44 × 10^6 M⁻¹, indicating a high affinity.

Modulation of Intracellular Signaling Pathways (e.g., JAK/STAT Phosphorylation)

Aminopyrimidine derivatives can modulate intracellular signaling pathways through multiple mechanisms, including the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.

Firstly, the pyrimidine scaffold is a known inhibitor of JAK kinases. Pyrimidine-based compounds can bind to the ATP-binding site of JAK2, preventing the phosphorylation and activation of the kinase. aacrjournals.org This directly inhibits the downstream signaling cascade, including the phosphorylation of STAT5. nih.gov

Secondly, the JAK/STAT pathway is a downstream effector of FGFR4 signaling. nih.govresearchgate.net The binding of a ligand, such as FGF19, to the FGFR4 receptor can induce JAK phosphorylation and activation, which in turn phosphorylates STAT proteins (primarily STAT3). nih.govnih.gov Activated STATs then translocate to the nucleus to act as transcription factors. nih.gov Therefore, by potently and selectively inhibiting FGFR4, 6-amino-2,5-dimethyl-4-pyrimidinol derivatives can indirectly suppress the activation of the JAK/STAT pathway, preventing the phosphorylation of STAT proteins and the transcription of their target genes. nih.govnih.gov Thienopyrimidine derivatives, another class of pyrimidine compounds, have also been shown to significantly suppress the phosphorylation of STAT3.

Advanced Analytical Methodologies for Pyrimidinol Characterization and Study

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for the isolation and purification of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of "4-Pyrimidinol, 6-amino-2,5-dimethyl-". A reverse-phase (RP) HPLC method is typically employed for the analysis of polar pyrimidine (B1678525) derivatives. This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For "4-Pyrimidinol, 6-amino-2,5-dimethyl-", a mobile phase consisting of a mixture of acetonitrile and water is often effective. sielc.com An acid, such as formic acid or phosphoric acid, is commonly added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. sielc.com The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-dimethyl-pyrimidinol Derivatives

Parameter Condition
Column C18 Reverse-Phase (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid sielc.com
Detection UV-Vis Detector (e.g., at 254 nm)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development and may require optimization.

Following synthesis, flash chromatography is a rapid and efficient method for the purification of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" on a preparative scale. This technique utilizes a stationary phase, typically silica gel, and a solvent system (eluent) of moderate polarity. The choice of eluent is critical for achieving good separation from byproducts and unreacted starting materials.

For pyrimidinol derivatives, a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) is common. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed to yield the purified "4-Pyrimidinol, 6-amino-2,5-dimethyl-". clockss.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of "4-Pyrimidinol, 6-amino-2,5-dimethyl-", confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For "4-Pyrimidinol, 6-amino-2,5-dimethyl-", the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the amino group. The chemical shifts (δ) of the methyl protons would appear as singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (often in the range of δ 5.0-5.3 ppm). semanticscholar.org The hydroxyl (-OH) proton of the pyrimidinol tautomer would also present a signal, the position of which is highly dependent on solvent and hydrogen bonding.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" would show distinct signals for the two methyl carbons and the four unique carbon atoms of the pyrimidine ring. The chemical shifts of the ring carbons are indicative of their electronic environment (e.g., attachment to nitrogen or oxygen).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for 4-Pyrimidinol, 6-amino-2,5-dimethyl-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (C2-CH₃, C5-CH₃) ~2.0 - 2.5 Singlet
Amino Protons (-NH₂) ~5.0 - 5.3 (variable) Broad Singlet

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" and thus confirm its elemental composition. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula from the exact mass, distinguishing it from other compounds that may have the same nominal mass. For "4-Pyrimidinol, 6-amino-2,5-dimethyl-" (C₆H₉N₃O), the calculated exact mass would be compared to the experimentally measured mass to verify the formula.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the region of 3100-3500 cm⁻¹. ijera.com The O-H stretch of the pyrimidinol form would be a broad band in the 3200-3600 cm⁻¹ region. C-H stretching vibrations from the methyl groups are expected just below 3000 cm⁻¹. The pyrimidine ring itself has characteristic stretching vibrations (C=C, C=N) in the 1400-1650 cm⁻¹ region. scribd.com

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum can provide additional information about the pyrimidine ring structure and the methyl group vibrations. nih.govnih.gov For instance, the symmetric stretching of the pyrimidine ring often gives a strong signal in the Raman spectrum.

Table 3: Key Vibrational Modes for 4-Pyrimidinol, 6-amino-2,5-dimethyl-

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) ijera.comscribd.com Typical FT-Raman Wavenumber (cm⁻¹) nih.gov
Amino (-NH₂) N-H Stretch 3100 - 3500 3100 - 3500
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad) Weak or absent
Methyl (-CH₃) C-H Stretch 2850 - 3000 2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that contain valence electrons with low excitation energy. shu.ac.uk

For the compound 4-Pyrimidinol, 6-amino-2,5-dimethyl-, the heterocyclic pyrimidine ring, with its system of conjugated double bonds, and the amino substituent constitute the primary chromophores. The absorption of UV radiation in molecules of this type is typically dominated by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org They are characteristic of unsaturated systems, such as the pyrimidine ring in 6-amino-2,5-dimethyl-4-pyrimidinol. These transitions are generally high-energy and result in strong absorption bands, often with high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk

n → π* Transitions: These transitions occur when a non-bonding electron (n), typically from a heteroatom like nitrogen or oxygen, is promoted to a π* antibonding orbital. shu.ac.ukuzh.ch The amino group and the nitrogen atoms within the pyrimidine ring of 4-Pyrimidinol, 6-amino-2,5-dimethyl- possess lone pairs of electrons that can undergo such transitions. These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. libretexts.org However, they are typically much weaker, with molar absorptivities often in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths for n → π* transitions, due to the stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents. shu.ac.uk

While specific experimental UV-Vis spectral data for 4-Pyrimidinol, 6-amino-2,5-dimethyl- is not extensively detailed in the literature, a hypothetical representation of expected absorption maxima is presented in the table below for illustrative purposes.

Hypothetical Transition Expected Wavelength Range (λmax, nm) Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Orbital Origin
π → π200 - 300High (1,000 - 10,000)Pyrimidine ring C=C and C=N bonds
n → π280 - 350Low (10 - 100)N atoms in ring, exocyclic NH₂ group

This table is for illustrative purposes only and represents typical values for similar chromophores, not experimentally verified data for 4-Pyrimidinol, 6-amino-2,5-dimethyl-.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce the precise three-dimensional arrangement of atoms, providing unparalleled insight into the solid-state conformation of a compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold-standard technique for determining the absolute structure of a crystalline solid. The analysis of a suitable single crystal of 4-Pyrimidinol, 6-amino-2,5-dimethyl- would provide unambiguous information on several key structural features:

Molecular Confirmation: SCXRD would confirm the covalent bonding structure and connectivity of the atoms, verifying the 2,5-dimethyl and 6-amino substitution pattern on the 4-pyrimidinol core.

Tautomeric Form: The pyrimidinol ring can exist in tautomeric forms (e.g., the 4-pyrimidinol lactim form vs. the 4(3H)-pyrimidinone lactam form). SCXRD analysis would definitively establish which tautomer is present in the solid state by precisely locating the hydrogen atoms.

Conformation and Geometry: The technique yields highly accurate measurements of bond lengths, bond angles, and torsion angles, defining the precise geometry of the molecule.

Intermolecular Interactions: A crystal structure reveals the packing arrangement of molecules in the crystal lattice. This allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds (e.g., between the amino and hydroxyl groups of neighboring molecules) and π–π stacking interactions between pyrimidine rings, which govern the crystal's stability and physical properties.

Although a specific crystal structure for 4-Pyrimidinol, 6-amino-2,5-dimethyl- has not been reported in publicly accessible databases, the table below illustrates the type of crystallographic data that would be obtained from a successful SCXRD experiment.

Parameter Description Example of Typical Data
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 10.2 Å, c = 9.8 Åα = 90°, β = 105°, γ = 90°
Z The number of molecules per unit cell.4
Density (calculated) The theoretical density of the crystal.1.350 g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.045

This table provides an illustrative example of crystallographic parameters and does not represent experimental data for 4-Pyrimidinol, 6-amino-2,5-dimethyl-.

Co-crystal and Organic Salt Formation Studies

The modification of the solid-state form of a compound is a critical strategy for tuning its physicochemical properties, such as solubility, stability, and bioavailability, without altering its covalent structure. The formation of multi-component crystals, specifically co-crystals and organic salts, is a primary approach in this field. nih.govnih.gov

4-Pyrimidinol, 6-amino-2,5-dimethyl- is an excellent candidate for such studies due to its functional groups capable of participating in supramolecular interactions:

Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptors: The pyrimidine ring nitrogen atoms and the hydroxyl oxygen.

These sites allow for the formation of robust intermolecular hydrogen bonds with suitable partner molecules, known as co-formers. researchgate.net The distinction between a co-crystal and a salt is based on the location of the proton between the acidic and basic components. In a co-crystal, the components are linked by non-ionic interactions (typically hydrogen bonds), whereas in a salt, a proton is transferred from the acidic component to the basic component, resulting in an ionic pair.

Studies on related aminopyrimidine compounds have demonstrated their propensity for co-crystal formation. For instance, 2-amino-4,6-dimethylpyrimidine has been successfully co-crystallized with partners like 4-nitrophenol and p-xylylene-bis(thioacetic) acid, forming new crystalline phases with distinct structures and properties. scribd.comrsc.org

For 4-Pyrimidinol, 6-amino-2,5-dimethyl-, a screening study could involve combining it with various pharmaceutically acceptable co-formers, particularly those with complementary functional groups like carboxylic acids (e.g., fumaric acid, salicylic acid) or amides (e.g., nicotinamide). Common methods for preparing these multi-component solids include:

Solution Evaporation: Slowly evaporating a solvent containing a stoichiometric mixture of the compound and the co-former.

Grinding: Mechanochemical grinding of the two solid components, either neat or with a small amount of solvent (liquid-assisted grinding). nih.gov

Slurry Conversion: Stirring a suspension of the less soluble component in a solution of the more soluble component. nih.gov

The resulting solids would be analyzed by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy to confirm the formation of a new crystalline phase distinct from the starting materials.

Chemical Research Applications of 4 Pyrimidinol, 6 Amino 2,5 Dimethyl and Analogues

Utility as Synthetic Intermediates in Complex Organic Synthesis

Derivatives of aminopyrimidinol serve as versatile intermediates in the synthesis of more complex chemical entities, including pharmacologically active agents and specialized organic molecules. The strategic placement of amino and hydroxyl groups on the pyrimidine (B1678525) ring allows for a variety of chemical transformations.

Synthetic strategies often begin with commercially available or readily synthesized pyrimidine precursors. For instance, the synthesis of certain pyrimidinol analogues starts from 2-amino-6-methoxy-4-methylpyrimidine, which undergoes a series of reactions, including methylation and alkylation, to build the final molecule. nih.gov Similarly, 4-amino-2,6-dimethylpyrimidine can be prepared through methods like the trimerisation of acetonitrile, providing a key building block for further elaboration. orgsyn.orgwikipedia.org

One of the notable applications of aminopyrimidine intermediates is in the synthesis of essential vitamins. For example, 4-amino-5-aminomethyl-2-methylpyrimidine is a crucial intermediate in the industrial synthesis of Vitamin B1 (thiamin). google.com The synthesis involves constructing the pyrimidine moiety first, which is then joined to a thiazole ring to complete the thiamin structure. google.com

The reactivity of the pyrimidine core also allows for its incorporation into larger, fused heterocyclic systems. Multi-component reactions are often employed to construct complex scaffolds, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, from simpler aminopyrimidine precursors. nih.govnih.gov These reactions are valued for their efficiency in building molecular complexity in a single step. For example, 4-amino-6-hydroxy-2-mercaptopyrimidine can be condensed with α,β-unsaturated ketones to form pyrido[2,3-d]pyrimidine derivatives. nih.gov Such synthetic routes highlight the role of aminopyrimidinols as foundational platforms for creating diverse chemical libraries.

Contributions to Functional Materials Science

The unique structural features of pyrimidinol derivatives, particularly their capacity for forming strong, directional hydrogen bonds, have made them attractive candidates for the development of advanced functional materials.

A significant area of research is the incorporation of pyrimidine-based units into self-healing polymers. These materials are designed to autonomously repair damage, thereby extending their lifespan and improving safety. mdpi.com The healing mechanism often relies on reversible, non-covalent interactions, such as hydrogen bonding. mdpi.comnih.gov

The ureidopyrimidinone (UPy) moiety, a derivative of pyrimidinone, is particularly effective in this regard. It is capable of forming strong and highly specific quadruple hydrogen bonds (Q-H bonds). suprapolix.com When UPy units are incorporated into a polymer backbone, they act as reversible cross-links. Upon damage, these hydrogen bonds can break and reform upon contact, effectively "healing" the material. This process is intrinsic to the material and does not require external catalysts or reactive agents. suprapolix.com The dynamic and reversible nature of these non-covalent bonds allows the material to respond to stimuli like heat or pressure, facilitating the healing process. nih.govsuprapolix.com

Research has demonstrated that supramolecular polymers based on the UPy unit can be integrated into various polymer types, leading to materials with enhanced mechanical properties and inherent self-healing capabilities. suprapolix.com This approach is being explored for applications ranging from coatings and adhesives to more complex structures in aerospace or oil and gas industries where repair access is limited. suprapolix.com

Application as Biochemical Probes for Molecular Mechanism Elucidation

Aminopyrimidinol analogues are valuable tools for investigating biological pathways and mechanisms of disease. Their ability to be chemically modified allows for the design of specific inhibitors or probes that can target particular enzymes or receptors.

In the field of neurodegenerative disease research, pyrimidinol-based antioxidants have been designed to study and mitigate mitochondrial dysfunction. nih.gov Aza analogues of the antioxidant idebenone, where the benzoquinone core is replaced with a pyrimidinol core, have been synthesized. These compounds are designed to penetrate mitochondria and function within the electron transport chain to suppress damage from reactive oxygen species (ROS). nih.gov By systematically modifying the side chains attached to the pyrimidinol core, researchers can study how lipophilicity and structure affect antioxidant activity and the ability to maintain cellular energy (ATP) levels, thus elucidating key aspects of mitochondrial protection. nih.gov

Furthermore, aminodimethylpyrimidinol derivatives have been developed as selective inhibitors for fibroblast growth factor receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC). nih.gov These compounds serve as biochemical probes to explore the role of FGFR4 in cancer progression. By comparing the inhibitory activity of different derivatives against FGFR4 and other related kinases, researchers can establish structure-activity relationships. nih.gov Molecular docking studies with these probes help to understand the specific binding interactions within the kinase's active site, explaining the observed selectivity and guiding the design of more potent and specific inhibitors. nih.gov

Derivatives of tetrahydropyrimidine have also been synthesized to act as selective agonists for muscarinic acetylcholine receptors, specifically the m1 subtype. nih.gov These molecular probes are used to investigate the function of different receptor subtypes, which is crucial for understanding conditions like Alzheimer's disease, where acetylcholine signaling is impaired. nih.gov

Exploration in Metal Complexation Chemistry

The nitrogen atoms within the pyrimidine ring, along with exocyclic amino and hydroxyl groups, act as excellent coordination sites for metal ions. This has led to extensive research into the metal complexation chemistry of aminopyrimidinol analogues.

Derivatives such as 2-amino-4,6-dimethyl pyrimidine have been used as ligands to synthesize a new class of biologically active metal complexes with ions like Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). mdpi.com Spectroscopic and magnetic data from these studies help to determine the geometry of the resulting complexes, with octahedral geometries being common, though other arrangements like tetrahedral are also observed. mdpi.com These complexes are often investigated for their potential applications in fields such as catalysis and medicine. mdpi.com

The compound 4-amino-2,6-dimethylpyrimidine (also known as cyanomethine) is known to form complexes with platinum(II) and platinum(IV) compounds. wikipedia.org Schiff-base ligands derived from aminopyrimidines are also widely used in coordination chemistry. For example, a chelate ligand synthesized from 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione demonstrates the versatility of these compounds in forming stable coordination compounds due to the chelate effect. nih.gov The study of these metal complexes provides fundamental insights into coordination chemistry and the electronic properties of transition metals.

Coordination Chemistry of Pyrimidine Analogues
Pyrimidine LigandMetal Ion(s)Proposed Complex GeometryReference
2-amino-4,6-dimethyl pyrimidine (ADMPY)Mn(II), Co(II), Cu(II), Cr(III)Octahedral mdpi.com
2-amino-4,6-dimethyl pyrimidine (ADMPY)Pd(II)Tetrahedral mdpi.com
4-amino-2,6-dimethylpyrimidinePt(II), Pt(IV)Not Specified wikipedia.org
(E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dioneGeneral CoordinationChelate Ligand nih.gov

Research into Antioxidant Mechanisms and Radical Scavenging

Pyrimidinol derivatives have been identified as potent antioxidants, and significant research has been dedicated to understanding their mechanisms of action. Compared to structurally similar phenols, 5-pyrimidinols possess stronger O-H bonds while maintaining high reactivity towards chain-carrying peroxyl radicals. beilstein-journals.org This combination of properties makes them highly effective radical-trapping antioxidants. beilstein-journals.org

The antioxidant activity is heavily influenced by the substituents on the pyrimidine ring. Electron-donating groups, such as a dimethylamino group, can significantly enhance the radical scavenging ability compared to less-donating substituents. beilstein-journals.org Researchers have quantified the reactivity of various pyrimidinols by measuring the rate constants for their reactions with peroxyl radicals (kinh). These studies allow for a direct comparison of the antioxidant efficacy of different analogues. beilstein-journals.org

The radical scavenging activity of pyrimidine derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netarxiv.org The results are typically reported as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity. Studies have shown that certain pyrimidine derivatives exhibit radical scavenging activity superior to standard antioxidants like butylated hydroxytoluene (BHT). arxiv.org These investigations into structure-activity relationships are crucial for designing novel and more effective antioxidants. nih.govarxiv.org

Radical Scavenging Activity of Selected Pyrimidine Analogues
Compound/Analogue ClassAssayKey Finding/ValueReference
Dimethylamino-substituted pyrimidinol (6b)Inhibited autoxidation of styrenekinh = 7.4 × 106 M−1s−1 beilstein-journals.org
2,4-dimethylpyrrole-substituted pyrimidinol (8)Inhibited autoxidation of styrenekinh = 4.4 × 104 M−1s−1 beilstein-journals.org
Substituted Pyrimidines (general)DPPH Radical ScavengingIC50 values ranged from 42.9 ± 0.31 to 438.3 ± 3.3 µM arxiv.org
Butylated Hydroxytoluene (BHT) - StandardDPPH Radical ScavengingIC50 value of 128.83 ± 2.1 µM arxiv.org
Pyrimidinol Multifunctional Radical QuenchersFRDA Fibroblast ProtectionEC50 values as low as 22 ± 7 nM nih.gov

Q & A

Q. What are the key identifiers and synonyms for 4-Pyrimidinol, 6-amino-2,5-dimethyl-?

Answer: The compound is systematically identified by its IUPAC name 4,5-dimethylpyrimidin-2-amine and CAS registry number 14278-61-6 . Common synonyms include:

Synonym Source
6-Amino-2,5-dimethyl-4(3H)-pyrimidinoneChemical databases
6-Amino-2,5-dimethylpyrimidin-4-olPubChem
4(3H)-Pyrimidinone derivativeAnalytical studies

Researchers should cross-reference these identifiers in databases like PubChem or CAS SciFinder to ensure consistency in literature reviews.

Q. What are the fundamental physical and chemical properties critical for experimental design?

Answer: Key properties include solubility, stability under varying pH, and reactivity with common reagents. For instance:

  • Solubility : The compound is polar due to its pyrimidine core and amino/hydroxy groups, suggesting solubility in polar solvents (e.g., ethanol, DMSO).
  • Stability : Susceptibility to oxidation under ambient conditions necessitates storage in inert atmospheres (e.g., nitrogen).
  • Reactivity : The amino group may participate in nucleophilic substitutions, while the pyrimidine ring can undergo electrophilic aromatic substitution.

Experimental protocols should include controls for hygroscopicity and thermal stability, validated via thermogravimetric analysis (TGA).

Q. What are the standard synthesis protocols for 4-Pyrimidinol, 6-amino-2,5-dimethyl-?

Answer: A typical synthesis involves:

Condensation reactions : Reacting 2-amino-4,5-dimethylpyrimidine with hydroxylating agents under controlled pH (e.g., ammonium acetate buffer at pH 6.5).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Validation : Confirm purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).

Critical parameters include temperature (60–80°C) and reaction time (12–24 hours), with yields highly dependent on stoichiometric ratios.

Advanced Research Questions

Q. How do variations in synthesis conditions (e.g., solvent, catalyst) affect yield and purity?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase by-product formation. Ethanol/water mixtures balance cost and efficiency.
  • Catalysts : Transition metal catalysts (e.g., Pd/C) improve regioselectivity but require inert atmospheres to prevent degradation.
  • Data contradiction example : Higher temperatures (>100°C) increase yield but reduce purity due to ring-opening side reactions. Resolve via gradient HPLC to isolate intermediates.

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish regioisomers. For example, the amino group’s chemical shift (δ 5.8–6.2 ppm) confirms position 2.
  • Mass spectrometry (HRMS) : Accurate mass measurements differentiate isotopic patterns in halogenated derivatives.
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in the pyrimidinone ring).

Q. How does the compound interact with biological targets, and what methods assess this?

Answer:

  • Enzyme inhibition assays : Test against dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to pyrimidine-binding pockets.
  • Surface interactions : Study adsorption on silica surfaces (mimicking drug delivery systems) via quartz crystal microbalance (QCM).

Q. How do environmental interfaces (e.g., indoor surfaces) influence the compound’s stability?

Answer:

  • Surface reactivity : Hydroxyl groups on silica or cellulose surfaces may catalyze degradation via hydrolysis. Use microspectroscopic imaging (e.g., AFM-IR) to track nanoscale changes.
  • Oxidative pathways : Ozone or NOx in air accelerates oxidation. Monitor via GC-MS headspace analysis.

Methodological Recommendations

  • Contradiction resolution : Replicate conflicting data (e.g., varying bioactivity reports) under standardized conditions (pH, temperature).
  • Data reporting : Include full chromatographic profiles (HPLC, TLC) and spectral raw data (NMR, IR) in publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.